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Compound of Interest

Compound Name: 3,4-Dichlorophenylbiguanide

CAS No.: 15233-34-8

Cat. No.: B095082

Get Quote

An In-Depth Technical Guide to the Spectroscopic Profile of 3,4-Dichlorophenylbiguanide

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3,4-Dichlorophenylbiguanide, a compound of interest to rese

established antimalarial drugs like Proguanil.[1] Given the limited availability of published experimental spectra for this specific molecule, this docume

spectroscopic theory to construct a reliable, predictive profile. This approach offers a robust framework for the identification, characterization, and qua

Molecular Structure and Spectroscopic Overview
3,4-Dichlorophenylbiguanide (C₈H₉Cl₂N₅) is an aromatic biguanide derivative. Its structure comprises a 3,4-dichlorinated phenyl ring connected to a

Nuclear Magnetic Resonance (NMR): The molecule possesses three distinct aromatic protons in a complex splitting environment and several exch

influenced by the aromatic ring, chlorine substituents, and the nitrogen-rich biguanide chain.

Infrared (IR) Spectroscopy: Key functional groups include the N-H bonds of the amine and imine groups, the C=N double bonds of the biguanide co

frequencies.

Mass Spectrometry (MS): The presence of two chlorine atoms will produce a distinctive isotopic pattern for the molecular ion, and the structure allo

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to feature signals in two main regions: the aromatic region (downfield) and the biguanide N-H region. The choice o

the exchange of N-H protons, allowing for their observation.[2]

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Label Environment Predicted δ (ppm) Multiplicity

H-2 Aromatic ~7.6 Doublet (d)

H-5 Aromatic ~7.4 Doublet of D

H-6 Aromatic ~7.2 Doublet (d)

N-H Biguanide 6.5 - 8.0 Broad Single

Causality Behind Predictions:

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the two chlorine atoms and the biguanide group deshields the aromatic proto

expected to be a doublet due to coupling with H-6 (meta-coupling, small J). H-6 is a doublet from coupling to H-5 (ortho-coupling, larger J). H-5 app

consistent with data for similar 3,4-disubstituted aromatic systems.[3]
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Biguanide Protons (N-H): The N-H protons in biguanides are known to appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus

and temperature.

Diagram of Proton Environments
Caption: Proton environments in 3,4-Dichlorophenylbiguanide.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are chemically non-equivalent. The chemical

hybridized aromatic and biguanide carbons.[4]

Predicted ¹³C NMR Chemical Shifts
Carbon Label Environment Predicted δ (ppm)

C-1 Aromatic (C-N) ~140

C-2 Aromatic (C-H) ~118

C-3 Aromatic (C-Cl) ~132

C-4 Aromatic (C-Cl) ~128

C-5 Aromatic (C-H) ~122

C-6 Aromatic (C-H) ~116

C=N Biguanide 158 - 165

Causality Behind Predictions:

Aromatic Carbons: The chemical shifts are predicted based on standard values for substituted benzenes. Carbons directly attached to electronegat

biguanide group are expected at the lowest field (furthest downfield) due to being sp² hybridized and bonded to multiple electronegative nitrogen at

Predictive Tools: These estimations can be refined using online databases and prediction software like NMRDB.org or nmrshiftdb2, which use exte

Predicted Infrared (IR) Spectrum
The IR spectrum provides a fingerprint of the functional groups present. The analysis focuses on characteristic stretching and bending vibrations.[8]

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3300 N-H Stretch Primary/Secondary Amines

3100 - 3000 C-H Stretch Aromatic

~1650 C=N Stretch Imine/Guanidine

1600 - 1450 C=C Stretch Aromatic Ring

1250 - 1020 C-N Stretch Aromatic Amine

850 - 550 C-Cl Stretch Aryl Halide

Causality Behind Predictions:

N-H Region: A broad, strong absorption is expected in the 3500-3300 cm⁻¹ region, characteristic of the N-H stretching in the biguanide moiety. The

Double Bond Region: A strong peak around 1650 cm⁻¹ is anticipated for the C=N stretching vibrations within the biguanide core. Aromatic C=C stre
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Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including the C-N and C-Cl stretches, which are highly characteris

wavenumber region.[11]

Predicted Mass Spectrum
Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation pat

is the preferred method, as the basic nitrogen atoms are readily protonated.

Molecular Ion and Isotopic Pattern
Molecular Formula: C₈H₉Cl₂N₅

Monoisotopic Mass: 245.0286 g/mol

Expected Ion: [M+H]⁺ at m/z 246.0364

Isotopic Signature: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic cluster of peaks for the molecular ion:

[M+H]⁺: m/z 246 (relative intensity 100%)

[M+2+H]⁺: m/z 248 (relative intensity ~65%)

[M+4+H]⁺: m/z 250 (relative intensity ~10%) This distinctive 100:65:10 ratio is a powerful diagnostic tool for identifying compounds containing two

Predicted Fragmentation Pathways
Fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or charged fragments. Based on studies of similar biguani

Loss of Ammonia (NH₃): Cleavage within the biguanide chain.

Loss of Cyanamide (CH₂N₂): A common pathway for biguanide derivatives.

Cleavage of the Phenyl-Nitrogen Bond: This would generate a dichlorophenyl fragment (m/z 145) and a biguanide fragment.

Formation of Dichloroaniline Ion: Cleavage can lead to the formation of a protonated 3,4-dichloroaniline ion at m/z 162.[15]

Standardized Experimental Protocols
To acquire experimental data for 3,4-Dichlorophenylbiguanide, the following standardized methodologies are recommended.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the complete spectroscopic characterization of a compound.

A. NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 3,4-Dichlorophenylbiguanide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small am

¹H NMR Acquisition: Use a 400 MHz or higher spectrometer. Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-t

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or mo

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign proton a

B. IR Spectroscopy
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid analysis. Place a small amount of the solid sample directly on th

the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first, which will be automatically subtracted from th

C. Mass Spectrometry
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent system, such as 50:50 methanol/water with 0.1%

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap

Analysis:

MS1 Scan: Acquire a full scan in positive ion mode to find the protonated molecular ion ([M+H]⁺) and confirm its isotopic pattern.

MS/MS (Tandem MS): Select the [M+H]⁺ ion (m/z 246) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze t
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Conclusion
This guide presents a detailed, predictive spectroscopic profile for 3,4-Dichlorophenylbiguanide based on established chemical principles and data 

provide a comprehensive set of benchmarks for researchers working with this compound. The provided protocols offer a standardized approach for ex

accelerating research and ensuring the accurate identification and characterization of 3,4-Dichlorophenylbiguanide in drug discovery and developm
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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